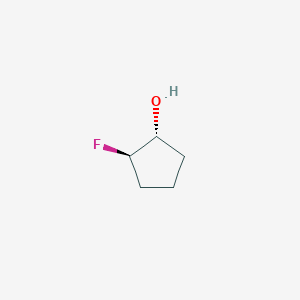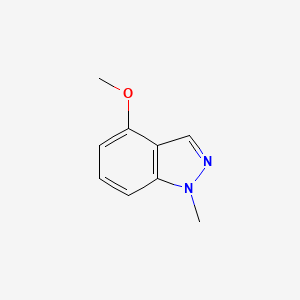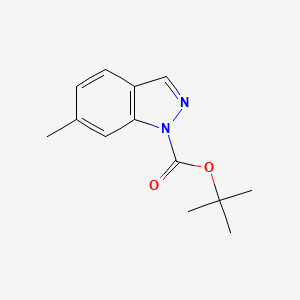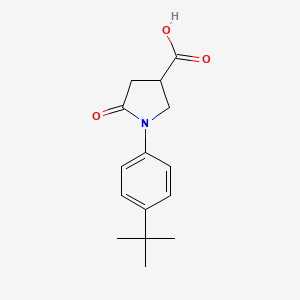
1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-tert-Butylprolines has been described, which involves the preparation of prolines with a tert-butyl group . Another study discusses the use of 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide, or tBu acrylate to attach tBu groups at single cysteines of fragments of certain proteins .Scientific Research Applications
Supramolecular Arrangements
Research has shown that analogues of 3-oxopyrrolidines, such as 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid, can form diverse supramolecular arrangements. These structures are influenced by weak intermolecular interactions like CH⋯O/CH⋯π/H⋯H. The study highlights that even without a hydrogen bond donor and acceptor system, these compounds can create complex supramolecular assemblies through various weak interactions (Samipillai et al., 2016).
Anticancer and Antimicrobial Properties
1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, a related compound, was used to synthesize derivatives with potential anticancer and antimicrobial activities. Some derivatives showed significant activity against A549 cancer cells and multidrug-resistant Staphylococcus aureus strains, indicating the potential of 5-oxopyrrolidine derivatives in developing treatments for cancer and antibiotic-resistant infections (Kairytė et al., 2022).
Metabolic Pathways
A study on CP-533,536, a compound containing a 1-(4-tert-butylphenyl) structure, showed its metabolism is mediated by human liver enzymes CYP2C8 and CYP3A. The study provides insights into the metabolic pathways of similar compounds, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Prakash et al., 2008).
Antilipidemic Potential
Research on the enantiomers of a compound structurally similar to this compound showed potential as an antilipidemic agent. The study highlights the role of structural variations in influencing the efficacy of such compounds in lowering plasma triglyceride and cholesterol levels (Ohno et al., 1999).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)11-4-6-12(7-5-11)16-9-10(14(18)19)8-13(16)17/h4-7,10H,8-9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGSPIKJKLMYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




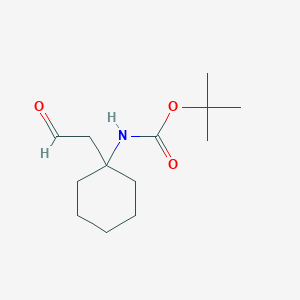
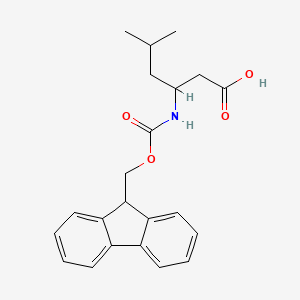
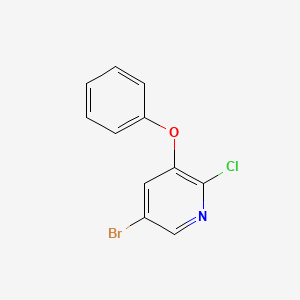
![(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3098426.png)
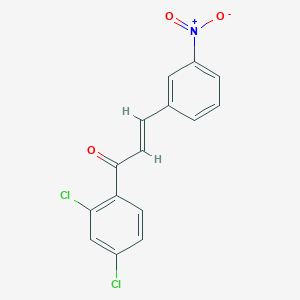
![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)


![Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One](/img/structure/B3098477.png)

